5-Bromo-4-ethynylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-ethynylpyrimidine: is a heterocyclic organic compound that features a bromine atom and an ethynyl group attached to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-ethynylpyrimidine typically involves the bromination of 4-ethynylpyrimidine. One common method includes the use of bromine or a brominating agent under controlled conditions to achieve selective bromination at the 5-position of the pyrimidine ring. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 5-Bromo-4-ethynylpyrimidine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Sonogashira Coupling: Reagents include palladium catalysts (e.g., palladium acetate), copper co-catalysts, and bases such as triethylamine. The reaction is performed under an inert atmosphere, usually at room temperature or slightly elevated temperatures.
Major Products:
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products include aryl or vinyl-substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-4-ethynylpyrimidine is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. It serves as a precursor for the synthesis of various biologically active molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an inhibitor of specific enzymes or as a ligand for receptor binding studies. Its derivatives have shown promise in the development of antiviral and anticancer agents .
Industry: The compound is also used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronic devices .
Wirkmechanismus
The mechanism of action of 5-Bromo-4-ethynylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzyme activity or binding to specific receptors, thereby modulating biological pathways. The ethynyl group can interact with active sites of enzymes or receptors, while the bromine atom can enhance binding affinity through halogen bonding .
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-2-ethynylpyrimidine
- 5-Bromo-4-methylpyrimidine
- 4-Ethynylpyrimidine
Comparison: 5-Bromo-4-ethynylpyrimidine is unique due to the presence of both a bromine atom and an ethynyl group on the pyrimidine ring. This combination imparts distinct electronic and steric properties, making it more versatile in synthetic applications compared to its analogs. For instance, 5-Bromo-2-ethynylpyrimidine lacks the same substitution pattern, which can affect its reactivity and binding properties .
Eigenschaften
Molekularformel |
C6H3BrN2 |
---|---|
Molekulargewicht |
183.01 g/mol |
IUPAC-Name |
5-bromo-4-ethynylpyrimidine |
InChI |
InChI=1S/C6H3BrN2/c1-2-6-5(7)3-8-4-9-6/h1,3-4H |
InChI-Schlüssel |
IGJCIEZPGKTVOE-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=NC=NC=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.